molecular formula C10H11NO B3106681 5,6,7,8-Tetrahydroquinoline-3-carbaldehyde CAS No. 159891-93-7

5,6,7,8-Tetrahydroquinoline-3-carbaldehyde

Cat. No. B3106681
CAS RN: 159891-93-7
M. Wt: 161.2 g/mol
InChI Key: FZKSVGAJWHNIQO-UHFFFAOYSA-N
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Description

5,6,7,8-Tetrahydroquinoline-3-carbaldehyde is a chemical compound with the molecular formula C10H11NO and a molecular weight of 161.2 . It is a derivative of 5,6,7,8-Tetrahydroquinoline .


Molecular Structure Analysis

The molecular structure of 5,6,7,8-Tetrahydroquinoline-3-carbaldehyde consists of a tetrahydroquinoline core with a carbaldehyde functional group at the 3-position . The tetrahydroquinoline core is a bicyclic structure composed of a benzene ring fused with a nitrogen-containing heterocyclic pyridine ring .

Scientific Research Applications

Synthesis and Chemical Properties

Synthesis Techniques : The synthesis of tetrahydroquinoline derivatives, including compounds related to 5,6,7,8-Tetrahydroquinoline-3-carbaldehyde, involves various methods such as the reaction of aldimines with aromatic amines and indole-2-carbaldehyde using catalysts like indium trichloride in acetonitrile at room temperature. These reactions are known for their efficiency, producing desired products in good yields and pure form (Manian et al., 2007).

Electrochemical and Spectroscopic Characterization : Research has been conducted on the synthesis and characterization of selected quinolinecarbaldehydes, including studies on their electrochemical properties. These studies involve comparing classical synthesis methods like Reimer-Tiemann, Vilsmeier-Haack, and Duff reactions, with a focus on the formation of compounds with carbonyl groups at specific positions. The electrochemical properties of compounds such as 8-hydroxy-quinoline-5-carbaldehyde have been explored, revealing correlations between chemical structure and redox potentials (Wantulok et al., 2020).

Applications in Coordination Chemistry

Coordination of Rare-Earth Metal Ions : The semicarbazone of 8-hydroxyquinoline-2-carbaldehyde has been synthesized and shown to be an effective tetradentate ligand for coordinating rare-earth(III) ions. Research involving yttrium(III) and lanthanum(III) has demonstrated the formation of complexes with different stoichiometries, providing insights into the coordination chemistry of these metals (Albrecht et al., 2005).

Biological Evaluation

Antifolate Activity : Tetrahydroquinolines, including 5,6,7,8-tetrahydroquinazoline derivatives, have been evaluated for their biological activities, particularly as inhibitors of dihydrofolate reductase (DHFR) from pathogens like Pneumocystis carinii and Toxoplasma gondii. These studies have led to the identification of potent and selective compounds with promising antitumor and antiparasitic properties, contributing to the development of new therapeutic agents (Gangjee et al., 1995).

Antimicrobial and Antidyslipidemic Activities

Antidyslipidemic and Antioxidative Agents : Novel keto-enamine Schiff bases derived from 8-hydroxyquinoline have been synthesized and assessed for their antidyslipidemic and antioxidative activities. These studies have identified compounds with significant activity, opening up new avenues for the development of therapeutic agents in the management of dyslipidemia and oxidative stress-related disorders (Sashidhara et al., 2009).

properties

IUPAC Name

5,6,7,8-tetrahydroquinoline-3-carbaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NO/c12-7-8-5-9-3-1-2-4-10(9)11-6-8/h5-7H,1-4H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FZKSVGAJWHNIQO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C=C(C=N2)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

161.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5,6,7,8-Tetrahydroquinoline-3-carbaldehyde

CAS RN

159891-93-7
Record name 5,6,7,8-tetrahydroquinoline-3-carbaldehyde
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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